molecular formula C19H16N2O4 B2586531 ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate CAS No. 117833-10-0

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate

Cat. No. B2586531
M. Wt: 336.347
InChI Key: WFIGJQPHTVDSIS-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The synthesis of these compounds often involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . For example, Mansoor et al. described the synthesis of similar compounds in the presence of thiourea dioxide, an efficient, reusable organic catalyst, in an aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . It also contains functional groups such as an amino group (-NH2), a cyano group (-CN), and a carboxylate ester group (-COOEt).


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of carbon-nitrogen and carbon-oxygen bonds. The multicomponent reaction (MCR) used in the synthesis allows for the formation of these bonds and the construction of the heterocyclic pyran ring .

Scientific Research Applications

Organic Synthesis and Structural Characterization

Synthesis Techniques

Recent studies have focused on the synthesis of pyran derivatives, including ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate, employing various methodologies. One-pot reactions, ultrasound-assisted synthesis, and solvent-free conditions have been utilized to achieve high yields and environmentally friendly processes. These methods emphasize the importance of simple, economical, and efficient synthesis routes in organic chemistry (Sal’nikova et al., 2017), (Kumbhani et al., 2022).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of these compounds, revealing their molecular conformations and intermolecular interactions. This information is vital for understanding the chemical and physical properties of these compounds, which can influence their reactivity and potential applications (Kumar et al., 2018).

Theoretical Characterization

DFT and QTAIM Analyses

Theoretical studies using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) have provided insights into the electronic structure and supramolecular assemblies of substituted pyran derivatives. These analyses help predict the chemical behavior and potential reactivity of these compounds, which is beneficial for designing new molecules with desired properties (Chowhan et al., 2020).

Potential Industrial Applications

Corrosion Inhibition

Pyran derivatives have been evaluated as corrosion inhibitors for metals, showing significant potential to protect against corrosion in industrial applications. This application is particularly relevant for the chemical industry, where metal corrosion can lead to significant economic losses and safety hazards. The efficacy of these compounds as corrosion inhibitors underscores their potential for practical applications beyond laboratory research (Dohare et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. Given its structural similarity to other compounds with known biological activities, it may have potential as a therapeutic agent .

properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-23-19(22)16-15(14-9-6-10-24-14)13(11-20)18(21)25-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIGJQPHTVDSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate

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